5-Butyl-3-phenyl-1,2-oxazole
Description
5-Butyl-3-phenyl-1,2-oxazole is a heterocyclic compound belonging to the 1,2-oxazole (isoxazole) family. Its structure consists of a five-membered oxazole ring with a phenyl group at the 3-position and a butyl chain at the 5-position. The following comparisons are thus based on structurally analogous 3-phenyl-1,2-oxazole derivatives reported in the literature.
Properties
CAS No. |
1017-10-3 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
5-butyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C13H15NO/c1-2-3-9-12-10-13(14-15-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
InChI Key |
GRPJGWORVDJSRE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=NO1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCC1=CC(=NO1)C2=CC=CC=C2 |
Synonyms |
5-Butyl-3-phenylisoxazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and crystallographic parameters of 5-Butyl-3-phenyl-1,2-oxazole analogs, as derived from the evidence:
¹ Dihedral angle between the oxazole ring and the substituted aromatic ring.
Key Findings:
Substituent Effects on Geometry: The dihedral angle between the oxazole ring and the substituted aryl group varies with the steric bulk of the substituent. For example, the 3-methoxyphenyl group in creates an 85.2° angle, whereas the benzotriazolylmethyl group in results in an 80.2° angle.
Crystal Packing :
- Weak intermolecular interactions dominate the crystal packing of these compounds. For instance, C–H···π interactions stabilize the structure in , while N–H···O hydrogen bonds are critical in . The butyl chain in this compound may promote van der Waals interactions or hydrophobic packing, which are common in alkyl-substituted aromatics.
In contrast, the butyl group is electron-neutral, suggesting that this compound may exhibit intermediate electronic behavior compared to its analogs.
The butyl substituent could be introduced using a butyl-containing nitrile oxide precursor. Biological activity data are absent in the evidence, but 1,2-oxazole derivatives are often explored for antimicrobial or anti-inflammatory properties.
Methodological Consistency
All referenced studies utilized SHELX software (e.g., SHELXS97/SHELXL97) for crystallographic refinement, ensuring standardized data processing and structural validation . This consistency allows for reliable cross-study comparisons of geometric parameters.
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